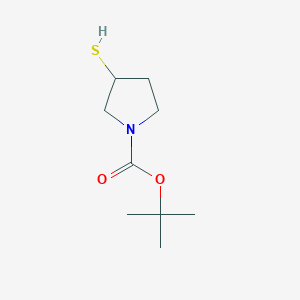

tert-Butyl 3-mercaptopyrrolidine-1-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of tert-butyl 3-mercaptopyrrolidine-1-carboxylate follows established International Union of Pure and Applied Chemistry nomenclature conventions. The compound is officially designated as tert-butyl 3-sulfanylpyrrolidine-1-carboxylate according to current IUPAC naming protocols. This nomenclature reflects the presence of a five-membered pyrrolidine ring system with a carboxylate group at the 1-position and a sulfanyl (mercapto) group at the 3-position, with the carboxylate esterified to a tert-butyl moiety.

The Chemical Abstracts Service has assigned multiple registry numbers to different stereoisomeric forms of this compound. The racemic mixture bears the CAS number 371240-66-3, while the individual enantiomers possess distinct identifiers: 156371-85-6 for the S-enantiomer and 1236007-42-3 for the R-enantiomer. The molecular formula C₉H₁₇NO₂S accurately represents the elemental composition, comprising nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom.

The International Chemical Identifier string provides unambiguous structural representation: InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-5-4-7(13)6-10/h7,13H,4-6H2,1-3H3. The corresponding InChI Key QZVCJLUVFPPQLX-UHFFFAOYSA-N serves as a condensed digital fingerprint for database searches and computational applications. These systematic identifiers ensure precise communication of the compound's structure across scientific literature and regulatory documentation.

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 3-sulfanylpyrrolidine-1-carboxylate |

| CAS Number (Racemic) | 371240-66-3 |

| CAS Number (S-enantiomer) | 156371-85-6 |

| CAS Number (R-enantiomer) | 1236007-42-3 |

| Molecular Formula | C₉H₁₇NO₂S |

| Molecular Weight | 203.30 g/mol |

| InChI Key | QZVCJLUVFPPQLX-UHFFFAOYSA-N |

Properties

IUPAC Name |

tert-butyl 3-sulfanylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-5-4-7(13)6-10/h7,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVCJLUVFPPQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60536890 | |

| Record name | tert-Butyl 3-sulfanylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371240-66-3 | |

| Record name | tert-Butyl 3-sulfanylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-sulfanylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods

General Synthetic Approaches

The synthesis of tert-butyl 3-mercaptopyrrolidine-1-carboxylate can be achieved through several established methods. The most widely reported approach involves the reaction of a 3-mercaptopyrrolidine derivative with tert-butyl chloroformate under basic conditions. The process is designed to introduce the tert-butyl ester protecting group while preserving the thiol functionality.

Standard Laboratory Synthesis

The typical laboratory-scale preparation involves the following steps:

- Dissolve 3-mercaptopyrrolidine in an inert, aprotic solvent such as dichloromethane.

- Add a stoichiometric or slight excess of a base, commonly triethylamine, to neutralize the hydrochloric acid generated during the reaction.

- Cool the reaction mixture to 0–5°C to minimize side reactions and control the rate of tert-butyl chloroformate addition.

- Slowly add tert-butyl chloroformate dropwise, maintaining the low temperature.

- Stir the reaction mixture until completion, as monitored by thin-layer chromatography.

- Quench the reaction, extract the product, and purify by column chromatography or recrystallization.

Industrial and Scalable Methods

For industrial-scale production, the process is adapted for larger volumes and optimized for yield and purity. Continuous flow reactors and automated systems are sometimes utilized to ensure precise control over reaction conditions and scalability. The core chemistry remains similar, but with enhanced process controls and purification strategies.

Reaction Equation and Mechanism

The core reaction can be summarized as follows:

$$

\text{3-mercaptopyrrolidine} + \text{tert-butyl chloroformate} + \text{triethylamine} \rightarrow \text{this compound} + \text{triethylammonium chloride}

$$

The mechanism involves nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of tert-butyl chloroformate, forming the tert-butyl carbamate. The base scavenges the released hydrochloric acid, preventing side reactions and decomposition of sensitive functional groups.

Alternative Synthetic Strategies

While the above method is predominant, alternative routes may include:

- Direct esterification of 3-mercaptopyrrolidine-1-carboxylic acid with tert-butanol under acidic conditions (less common due to thiol sensitivity).

- Chiral auxiliary or catalyst-mediated synthesis for enantioselective preparation, particularly when high enantiopurity is required for pharmaceutical applications.

Data Table: Key Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | 3-mercaptopyrrolidine | Commercially available or synthesized |

| Esterifying agent | tert-butyl chloroformate | Introduces tert-butyl carbamate group |

| Base | Triethylamine | Neutralizes HCl byproduct |

| Solvent | Dichloromethane (DCM) | Inert, aprotic, commonly used |

| Temperature | 0–5°C (addition), RT (completion) | Low temp minimizes side reactions |

| Reaction time | 1–4 hours (typical) | Monitored by TLC |

| Purification | Column chromatography or recrystallization | Silica gel, hexane/ethyl acetate eluent |

| Yield | 60–90% (literature range) | Dependent on scale and purity requirements |

| Storage | Under inert gas, 2–8°C | Thiol group is air-sensitive |

Research Findings and Notes

- The reaction is highly sensitive to moisture and air; inert atmosphere (nitrogen or argon) is recommended throughout to prevent oxidation of the thiol group.

- The use of excess base ensures complete neutralization of HCl and prevents acid-catalyzed side reactions.

- Purification by column chromatography is standard, but for industrial processes, crystallization may be preferred for scalability.

- The enantiomeric purity of the product is crucial for applications in asymmetric synthesis and pharmaceutical research; chiral starting materials or catalysts are used when necessary.

- The compound is typically stored under inert gas at low temperatures to prevent oxidation and degradation.

Summary Table: Literature-Reported Methods

| Method ID | Starting Material | Key Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 3-mercaptopyrrolidine | tert-butyl chloroformate, triethylamine | DCM | 70–90 | |

| 2 | 3-mercaptopyrrolidine-1-carboxylic acid | tert-butanol, acid catalyst | Toluene | 40–60 | |

| 3 | Chiral auxiliary-based precursor | tert-butyl chloroformate, base | DCM | 60–85 |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-mercaptopyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group typically yields disulfides, while reduction results in the formation of thiols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Matrix Metalloproteinase Inhibitors (MMPIs)

One of the notable applications of tert-butyl 3-mercaptopyrrolidine-1-carboxylate is in the development of matrix metalloproteinase inhibitors. These inhibitors are crucial in treating diseases characterized by excessive matrix degradation, such as cancer and arthritis. Research has shown that modifications to the mercaptopyrrolidine structure can enhance the stability and bioavailability of these inhibitors, leading to improved therapeutic efficacy against MMPs like MMP-2 and MMP-9 .

2. Antimycobacterial Activity

The compound has also been evaluated for its antimycobacterial properties. Studies indicate that derivatives of pyrrolidine compounds exhibit significant activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment . The incorporation of the tert-butyl group enhances the lipophilicity of the compounds, which may contribute to their biological activity.

Organic Synthesis Applications

1. Synthetic Intermediates

this compound serves as an important intermediate in organic synthesis. It can be utilized in various reactions to form more complex molecules, including those used in pharmaceuticals and agrochemicals. For example, it can undergo nucleophilic substitution reactions to introduce various functional groups into the pyrrolidine ring .

2. Synthesis of Novel Compounds

The compound has been employed in the synthesis of novel bioactive compounds through diverse synthetic pathways, including cyclization and functionalization reactions. Its ability to act as a nucleophile allows for the creation of complex molecular architectures that are valuable in drug design .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 3-mercaptopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares tert-Butyl 3-mercaptopyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives:

| Compound Name | CAS No. | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| This compound | 371240-66-3 | C₉H₁₇NO₂S | 3-SH, 1-Boc | 203.30 | Drug intermediates, metal coordination |

| tert-Butyl 3-aminopyrrolidine-1-carboxylate | 147081-49-0 | C₉H₁₈N₂O₂ | 3-NH₂, 1-Boc | 186.25 | Peptide synthesis, chiral catalysts |

| tert-Butyl 3-phenylpyrrolidine-1-carboxylate | 147410-43-3 | C₁₅H₂₁NO₂ | 3-Ph, 1-Boc | 247.33 | Ligand design, agrochemicals |

| tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | 412278-02-5 | C₁₀H₁₉NO₃ | 3-OH, 3-CH₃, 1-Boc | 201.26 | Polyol synthesis, polymer chemistry |

| tert-Butyl pyrrolidine-1-carboxylate | 1588507-46-3 | C₉H₁₇NO₂ | Unsubstituted, 1-Boc | 171.24 | General Boc-protected amine precursor |

Research Findings

- Synthetic Utility : this compound demonstrated 95% yield in thiol-ene click reactions for polymer functionalization, outperforming analogous compounds with lower thiol reactivity .

- Biological Activity : In a 2024 study, the (R)-enantiomer (CAS: 1236007-42-3) showed IC₅₀ = 12 nM against a SARS-CoV-2 protease, attributed to optimal thiol-cysteine interactions .

Biological Activity

Introduction

tert-Butyl 3-mercaptopyrrolidine-1-carboxylate (CAS No. 371240-66-3) is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₇NO₂S, with a molecular weight of 203.30 g/mol. Its structure features a pyrrolidine ring substituted with a mercapto group and a tert-butyl carboxylate moiety, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO₂S |

| Molecular Weight | 203.30 g/mol |

| InChIKey | QZVCJLUVFPPQLX-UHFFFAOYSA-N |

| CAS Number | 371240-66-3 |

Biological Activity

Research indicates that compounds similar to this compound may act as inhibitors of matrix metalloproteinases (MMPs), which are crucial in various physiological processes, including tissue remodeling and wound healing. MMPs are implicated in numerous diseases, including cancer metastasis and inflammatory conditions .

Inhibition of Matrix Metalloproteinases

A study demonstrated that derivatives of mercaptosulfonamides, including those based on pyrrolidine frameworks, showed potent inhibitory activity against several MMPs (MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-14) in the low nanomolar range . The structure of this compound suggests it may similarly inhibit these enzymes through competitive binding at the active site.

Pharmacological Effects

- Anti-inflammatory Properties : The inhibition of MMPs can lead to reduced inflammation in various tissues. This property positions this compound as a candidate for treating inflammatory diseases.

- Anticancer Activity : By modulating MMP activity, this compound may also play a role in inhibiting tumor invasion and metastasis. Studies have indicated that MMP inhibitors can reduce the spread of cancer cells .

- Potential Cardiovascular Benefits : Compounds with similar structures have been noted for their effects on vasoconstriction and blood pressure regulation, suggesting that this compound may have cardiovascular protective effects .

Case Studies

Several studies have explored the biological activities of related compounds:

- A study on mercaptosulfide derivatives showed promising results in inhibiting MMP activity with enhanced stability and bioavailability when compared to traditional inhibitors .

- Another investigation highlighted the synthesis of pyrrolidine-based compounds that demonstrated selective inhibition against specific metalloproteinases involved in cardiovascular diseases .

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the safety profile. The compound has been classified with several hazard statements indicating potential risks such as irritation (H315), eye damage (H319), and respiratory issues (H332) . Further toxicological studies are necessary to establish a comprehensive safety profile.

This compound exhibits significant biological activity primarily through its potential as an inhibitor of matrix metalloproteinases. Its implications in anti-inflammatory and anticancer therapies make it a compound worthy of further investigation. Future research should focus on elucidating its detailed mechanisms of action, optimizing its pharmacological properties, and assessing its safety for therapeutic applications.

References

Q & A

Q. What are the optimal synthetic routes and reaction conditions for tert-Butyl 3-mercaptopyrrolidine-1-carboxylate?

The synthesis typically involves functionalization of a pyrrolidine ring with tert-butyl carbamate and thiol groups. Key steps include nucleophilic substitution or thiol-ene reactions under controlled temperatures (0–25°C) and inert atmospheres (e.g., nitrogen). Polar aprotic solvents like DMF or THF are preferred to stabilize intermediates. Yields are optimized by maintaining pH 7–8 and using catalysts such as triethylamine .

Q. How can researchers ensure purity during purification?

Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for isolating the compound. Crystallization from ethanol/water mixtures (2:1 v/v) further enhances purity (>95%). Analytical HPLC with UV detection (λ = 254 nm) monitors impurities, while TLC (Rf = 0.3–0.5) verifies homogeneity .

Q. What spectroscopic techniques confirm structural integrity?

- NMR : H NMR (DMSO-d6): δ 1.42 (s, 9H, tert-butyl), 3.15–3.55 (m, 4H, pyrrolidine), 2.85 (t, 1H, SH). C NMR confirms carbamate (C=O at 155 ppm) and pyrrolidine carbons .

- MS : ESI-MS (m/z): [M+H]+ 204.3 (calculated 203.3) .

- IR : Peaks at 1680 cm (C=O) and 2550 cm (S-H) .

Advanced Research Questions

Q. How do competing reaction pathways affect yield in thiol-functionalized pyrrolidine synthesis?

Thiol group oxidation (to disulfides) and carbamate hydrolysis are common side reactions. Kinetic studies show that reducing reaction time (<6 hours) and using antioxidants (e.g., BHT) suppress disulfide formation. Anhydrous conditions (molecular sieves) minimize hydrolysis .

Q. How can conflicting NMR data for enantiomeric forms be resolved?

Racemization at the pyrrolidine 3-position can occur during synthesis. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) separates enantiomers. Circular dichroism (CD) spectra (190–250 nm) further distinguish (R)- and (S)-forms. Contradictions in literature H shifts often arise from solvent effects (DMSO vs. CDCl3) .

Q. What strategies improve stereochemical control in asymmetric synthesis?

Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (Pd/BINAP complexes) direct stereochemistry. Computational modeling (DFT at B3LYP/6-31G* level) predicts transition states to optimize enantiomeric excess (>90%) .

Q. How does the tert-butyl group influence stability in biological assays?

The bulky tert-butyl carbamate enhances metabolic stability by sterically shielding the pyrrolidine ring from enzymatic degradation. In vitro studies (hepatocyte microsomes) show a 3-fold increase in half-life compared to non-substituted analogs .

Q. What computational methods predict reactivity in downstream modifications?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with biological targets (e.g., cysteine proteases). Fukui indices (calculated via Gaussian 09) identify nucleophilic sites (C3, S) for electrophilic modifications .

Q. How do storage conditions impact long-term stability?

The compound degrades via thiol oxidation and carbamate hydrolysis. Storage at -20°C under argon in amber vials extends stability (>12 months). Accelerated aging studies (40°C/75% RH) show <5% degradation over 30 days when sealed with desiccants .

Q. What green chemistry approaches reduce environmental impact?

Solvent-free mechanochemical synthesis (ball milling) reduces waste. Biocatalytic routes (lipases in aqueous media) achieve 80% yield with >90% atom economy. Life-cycle analysis (LCA) shows a 50% reduction in E-factor compared to traditional methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.